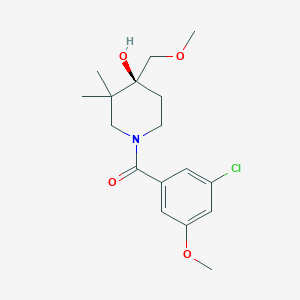

(4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

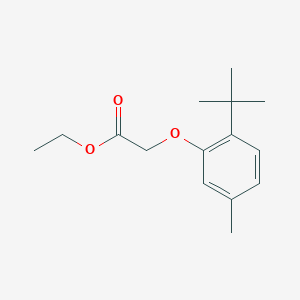

The synthesis of related compounds often involves multi-step reactions that carefully introduce functional groups to a core structure. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have been synthesized to act as potent 5-HT4 receptor agonists, indicating the importance of precise functional group placement for biological activity (Yang et al., 1997). Additionally, the development of an improved synthetic route for butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate demonstrates the ongoing efforts to refine the synthesis of complex molecules for enhanced yield and efficiency (Sakaguchi et al., 2001).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography and molecular modeling, are crucial for understanding the spatial arrangement of atoms within a molecule, which directly influences its reactivity and interaction with biological targets. For example, the crystal and molecular structure studies of related compounds reveal how the piperidine ring adopts specific conformations that are significant for the molecule's biological activity (Naveen et al., 2015).

Aplicaciones Científicas De Investigación

1. Applications in 5-HT4 Receptor Agonism and Antagonism

A study by Yang et al. (1997) synthesized various benzoates from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, demonstrating potent agonism and antagonism at 5-HT4 receptors. These compounds showed promise in modulating serotonin (5-HT) responses, suggesting potential applications in treatments targeting the serotonin system, particularly in the gastrointestinal and nervous systems (Yang et al., 1997).

2. EGFR Inhibitor Studies for Anti-Cancer Properties

Karayel (2021) conducted a study on benzimidazole derivatives, including compounds structurally related to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their anti-cancer properties. This research focused on the molecular stability and docking studies of these compounds, revealing their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).

3. Palladium-catalyzed CH Functionalization in Medicinal Chemistry

Magano et al. (2014) explored the application of palladium-catalyzed CH functionalization in the synthesis of complex molecules, including derivatives of (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. This approach is significant in medicinal chemistry for creating novel therapeutic agents (Magano et al., 2014).

4. Antimicrobial Applications

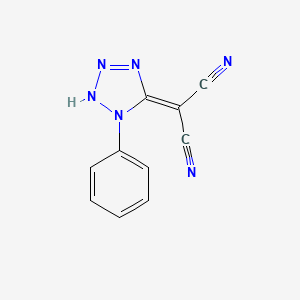

Bektaş et al. (2010) synthesized various triazole derivatives, including structures related to the compound , and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

5. Exploration of Analgesic Properties

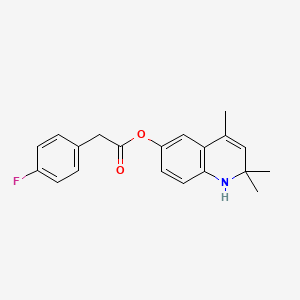

Waters (1978) studied aromatic carboxylic esters of 1-methyl-4-piperidinol, including derivatives similar to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their analgesic properties. This research contributes to the understanding of how structural features of these compounds can influence their effectiveness as analgesics (Waters, 1978).

Propiedades

IUPAC Name |

(3-chloro-5-methoxyphenyl)-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO4/c1-16(2)10-19(6-5-17(16,21)11-22-3)15(20)12-7-13(18)9-14(8-12)23-4/h7-9,21H,5-6,10-11H2,1-4H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZGKNUZHYRSOX-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)